molecular formula C5H4BF3O2S B2508174 [4-(Trifluoromethyl)thiophen-2-YL]boronic acid CAS No. 2070922-43-7

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid

Cat. No.: B2508174
CAS No.: 2070922-43-7
M. Wt: 195.95
InChI Key: BQKLATJIMHKFGK-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid is a heteroaromatic boronic acid derivative of interest in medicinal chemistry and organic synthesis. This compound belongs to the class of organoboranes, which are characterized by a carbon-boron bond and are widely used as building blocks and synthetic intermediates due to their stability and versatile reactivity . Key Research Applications: • Suzuki-Miyaura Cross-Coupling: As a key reactant in metal-catalyzed Suzuki coupling reactions to form novel carbon-carbon (C–C) bonds, a fundamental transformation in constructing complex organic molecules, including potential pharmaceuticals . • Protease Inhibition: Boronic acids can act as potent, reversible inhibitors of serine proteases. They function as transition state analogues, forming covalent complexes with active site residues, a mechanism exploited by FDA-approved boronic acid drugs like Bortezomib and Ixazomib in cancer therapy . • Antibacterial Agent Development: Boronic acid derivatives are investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. This makes them valuable scaffolds in the development of new antibacterial combinations . Physicochemical Properties: The compound features a boronic acid group (-B(OH)₂) attached to a thiophene ring system substituted with a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity and reactivity of the boronic acid . Boronic acids are Lewis acids capable of forming reversible covalent complexes with molecules containing diol or other Lewis base motifs, which is the basis for their use in molecular recognition and sensor development . Structural Information • Molecular Formula: C₅H₄BF₃O₂S (based on a closely related isomer) . • CAS Number: 958451-91-7 (for the 5-(trifluoromethyl)thiophen-2-yl isomer) . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLATJIMHKFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070922-43-7
Record name [4-(trifluoromethyl)thiophen-2-yl]boronic acid
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Preparation Methods

Reaction Conditions and Catalysts

A palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ($$ \text{PdCl}2(\text{PPh}3)2 $$), facilitates the coupling of the halogenated thiophene with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})_2 $$). The reaction proceeds in a tetrahydrofuran (THF) or 1,4-dioxane solvent system at 80–100°C for 12–24 hours. Potassium acetate ($$ \text{KOAc} $$) is commonly used as a base to neutralize hydrogen halide byproducts.

Example Protocol

  • Substrate : 2-Bromo-4-(trifluoromethyl)thiophene (5.0 mmol)
  • Reagents : Bis(pinacolato)diboron (6.0 mmol), $$ \text{PdCl}2(\text{PPh}3)_2 $$ (0.05 equiv), $$ \text{KOAc} $$ (15.0 mmol)
  • Solvent : 1,4-Dioxane (20 mL)
  • Conditions : 90°C, 18 hours under argon
  • Yield : 68–72% after purification by silica gel chromatography.

Challenges and Optimizations

The trifluoromethyl group’s strong electron-withdrawing nature reduces the electron density of the thiophene ring, potentially slowing oxidative addition. Increasing catalyst loading to 7–10 mol% or using more active catalysts like $$ \text{Pd(dba)}_2 $$ (dibenzylideneacetone palladium) improves yields. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable efficiency.

Directed ortho-Metalation and Boronation

Directed metalation strategies exploit directing groups to achieve regioselective functionalization. For thiophenes, this method requires a temporary directing group at the 3-position to facilitate lithiation at the 4-position, followed by borylation.

Stepwise Synthesis

  • Introducing a Directing Group : Sulfonation or silylation at the 3-position of 2-bromothiophene directs subsequent metalation.
  • Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate.
  • Boronation : Quenching the lithiated species with trimethyl borate ($$ \text{B(OMe)}_3 $$) yields the boronic acid after hydrolysis.

Example Protocol

  • Substrate : 3-(Triisopropylsilyl)-2-bromothiophene (4.0 mmol)
  • Reagents : LDA (4.4 mmol), $$ \text{B(OMe)}_3 $$ (6.0 mmol)
  • Solvent : THF (15 mL)
  • Conditions : −78°C, 1 hour
  • Yield : 55–60% after desilylation and purification.

Limitations

This method requires multiple steps and introduces/removes directing groups, increasing complexity. Additionally, the trifluoromethyl group’s steric bulk may hinder lithiation efficiency.

Transition Metal-Catalyzed C–H Borylation

Recent advances in C–H activation enable direct borylation of thiophene derivatives without pre-functionalization. Iridium catalysts, such as $$ \text{Ir(COD)(OMe)}_2 $$, paired with bipyridine ligands, facilitate this process.

Reaction Design

The trifluoromethyl group acts as a weakly coordinating director, guiding iridium to the 4-position of the thiophene ring. Bis(pinacolato)diboron serves as the boron source.

Example Protocol

  • Substrate : 2-(Trifluoromethyl)thiophene (5.0 mmol)
  • Catalyst : $$ \text{Ir(COD)(OMe)}_2 $$ (0.1 equiv), 4,4′-di-tert-butylbipyridine (0.2 equiv)
  • Solvent : Cyclohexane (10 mL)
  • Conditions : 150°C, 24 hours under argon
  • Yield : 40–45% after chromatography.

Advantages and Drawbacks

This method eliminates halogenation steps but suffers from moderate yields due to competing C–H activation at other positions. Catalyst cost and sensitivity to moisture are additional limitations.

Comparative Analysis of Preparation Methods

Method Yield (%) Complexity Cost Regioselectivity
Miyaura Borylation 68–72 Moderate Medium High
Directed Metalation 55–60 High High Moderate
C–H Borylation 40–45 Low High Low

Mechanism of Action

The primary mechanism of action for [4-(Trifluoromethyl)thiophen-2-YL]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the thiophene ring, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Thiophene-Based Boronic Acids

Thiophene derivatives are widely used due to their aromatic stability and electronic tunability. Below is a comparison with related thiophene boronic acids:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference ID
[4-(Trifluoromethyl)thiophen-2-YL]boronic acid -CF₃ at 4-position 191.97 High reactivity in cross-coupling; used in MLG functionalization
(5-Formyl-4-methylthiophen-2-yl)boronic acid -CHO (formyl), -CH₃ at 4,5-positions 184.01 Formyl group enables further derivatization; used in sensor development
(4-Bromo-5-methylthiophen-2-yl)boronic acid -Br, -CH₃ at 4,5-positions 220.88 Bromine substituent facilitates halogen-exchange reactions
(5-(Dihydroxyboranyl)thiophen-2-YL)boronic acid Dual boronic acid groups 171.80 Enhanced cross-linking capacity; limited commercial availability

Key Findings :

  • The -CF₃ group in [4-(Trifluoromethyl)thiophen-2-YL]boronic acid provides superior electron-withdrawing effects compared to -CH₃ or -Br, accelerating reactions like glycosylation .
  • Bromine-substituted analogs (e.g., 4-Bromo-5-methylthiophen-2-yl boronic acid) are less reactive in Suzuki couplings due to steric hindrance .

Aromatic Heterocyclic Boronic Acids

Pyridine and benzene analogs are common alternatives to thiophene-based boronic acids:

Compound Name Structure Molecular Weight Key Properties/Applications Reference ID
4-Trifluoromethylpyridine-2-boronic acid Pyridine ring with -CF₃ 190.92 High solubility in polar solvents; used in pharmaceutical intermediates
[4-(Trifluoromethyl)phenyl]boronic acid Benzene ring with -CF₃ 193.94 Broad utility in PET imaging and catalysis; less stable under acidic conditions
2,4-Difluorophenylboronic acid Benzene ring with -F 157.93 Moderate electron-withdrawing effect; cost-effective

Key Findings :

  • Pyridine-based analogs (e.g., 4-Trifluoromethylpyridine-2-boronic acid) exhibit higher thermal stability than thiophene derivatives due to nitrogen's electron-donating effects .
  • [4-(Trifluoromethyl)phenyl]boronic acid shows lower reactivity in radical-based functionalization compared to its thiophene counterpart, likely due to reduced conjugation with the boronic acid group .

Electronic and Steric Effects on Reactivity

The -CF₃ group exerts a strong electron-withdrawing effect, which polarizes the boronic acid moiety, enhancing its reactivity in cross-coupling reactions. For example:

  • In glycosylation reactions, [4-(Trifluoromethyl)thiophen-2-YL]boronic acid achieves 51% yield, outperforming 4-methoxyphenylboronic acid (39%) and 2,4-difluorophenylboronic acid (46%) due to its superior electron-withdrawing capacity .
  • Conversely, in Petasis reactions, the -CF₃ group hinders product formation due to excessive electron withdrawal, rendering the boronic acid less nucleophilic .

Biological Activity

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₆H₄BClF₃S
  • Molecular Weight : 197.46 g/mol
  • Structure : The compound consists of a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group.

Boronic acids typically exert their biological effects through interactions with enzymes and receptors. The presence of the trifluoromethyl group may enhance lipophilicity and influence the compound's binding affinity to biological targets. The mechanism of action can involve:

  • Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Modulation of Protein Interactions : They can interfere with protein-protein interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated various biological activities associated with [4-(Trifluoromethyl)thiophen-2-YL]boronic acid:

Anticancer Activity

Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example:

  • In Vitro Studies : Cell lines treated with [4-(Trifluoromethyl)thiophen-2-YL]boronic acid exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • Microbial Inhibition Assays : Tests against various bacterial strains demonstrated significant inhibition, suggesting a role in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM.
Study 2Antimicrobial ActivityShowed >70% inhibition against E. coli at 50 µg/mL.
Study 3Enzyme InhibitionDemonstrated reversible inhibition of serine protease activity, suggesting potential therapeutic applications in inflammation.

Synthesis and Characterization

The synthesis of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid typically involves:

  • Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
  • Boronation Reaction : Employing boron reagents under controlled conditions to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Future Directions

The potential applications of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid in drug discovery warrant further investigation:

  • Target Identification : Future studies should focus on identifying specific molecular targets to elucidate the compound's mechanism of action.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound toward clinical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [4-(Trifluoromethyl)thiophen-2-YL]boronic acid, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling , requiring a halogenated precursor (e.g., bromothiophene derivative) and bis(pinacolato)diboron. Typical conditions include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).

  • Base : K₂CO₃ or Na₂CO₃ (2–3 equivalents) in a biphasic solvent system (e.g., DMF/H₂O or THF/H₂O).

  • Reaction Time : 30 minutes to 12 hours under microwave or conventional heating (60–100°C).

  • Yield Optimization : Increasing boronic acid equivalents to 3–5 fold improves coupling efficiency (e.g., 95% yield with 5 equivalents) .

    Table 1 : Representative Reaction Conditions

    PrecursorCatalystBaseSolventConditionsYieldReference
    2-Bromo-4-CF₃-thiophenePd(dppf)Cl₂K₂CO₃DMF/H₂O80°C, 12h85%
    4-Iodo-CF₃-thiophenePd(PPh₃)₄Na₂CO₃THF/H₂OMicrowave, 30min95%

Q. What characterization techniques are essential for verifying the compound’s purity and structure?

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve thiophene ring protons, CF₃ group splitting, and boronic acid protons (δ 7–8 ppm for aromatic signals) .
  • X-ray Crystallography : SHELX software refines crystal structures, particularly for confirming boronic acid geometry and supramolecular interactions (e.g., hydrogen bonding) .

Q. How is [4-(Trifluoromethyl)thiophen-2-YL]boronic acid purified post-synthesis?

  • Step 1 : Quench the reaction with ice-water and extract with DCM or ethyl acetate.
  • Step 2 : Purify via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Approach :

  • Compare experimental data with computational predictions (DFT calculations for ¹H/¹³C chemical shifts).
  • Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria of the CF₃ group).
  • Cross-validate with X-ray crystallography to resolve ambiguities in substituent positioning .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for sterically hindered derivatives of this boronic acid?

  • Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in sterically congested systems.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 95% yield in 15 minutes at 100°C) .

Q. How does [4-(Trifluoromethyl)thiophen-2-YL]boronic acid interact with biological targets, and how is this studied?

  • Mechanism : The boronic acid group forms reversible covalent bonds with serine proteases, inhibiting enzymatic activity.
  • Assays :

  • Fluorogenic Substrate Assays : Measure Kᵢ values to quantify inhibition potency.
  • ITC/SPR : Determine binding thermodynamics and kinetics .

Q. What role does this compound play in functionalizing carbon nanomaterials (e.g., graphene)?

  • Method : Radical-based functionalization using Baran’s protocol , where the boronic acid acts as a precursor for CF₃-substituted aryl radicals.

  • Conditions : AgNO₃/K₂S₂O₈ in a biphasic system (DCM/H₂O) at 25°C.
  • Outcome : Covalent attachment to graphitic surfaces, confirmed by Raman spectroscopy and XPS .

Q. How can computational modeling predict the reactivity of this boronic acid in cross-coupling reactions?

  • Steps :

  • Generate SMILES/InChI notations (e.g., B(C1=CC(=C(S1)C(F)(F)F))O) for docking studies .
  • Perform DFT Calculations to assess transition-state energies and regioselectivity in coupling reactions.

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 287–293°C vs. 123–124°C).

  • Resolution : Verify purity via HPLC and differential scanning calorimetry (DSC). Contamination by regioisomers or solvents may skew results .

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